N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride, with the CAS number 31295-54-2, is a chemical compound characterized by its complex structure, which includes a piperazine ring and multiple amino groups. The molecular formula is , and it has a molecular weight of approximately 215.34 g/mol. This compound is notable for its high density of 1.011 g/cm³ and a boiling point of 348.8 °C at atmospheric pressure .
The compound is typically encountered in its dihydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological applications.
The chemical reactivity of N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride largely stems from its multiple amine groups. These groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles. Additionally, the piperazine moiety can undergo alkylation or acylation reactions, which can modify its pharmacological properties.
This compound exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as a nucleic acid delivery vector due to its ability to interact with cellular membranes and facilitate the uptake of genetic material into cells . The presence of aminoethyl and piperazine groups enhances its affinity for biological targets, making it a candidate for applications in gene therapy and vaccination strategies.
Several synthetic routes have been developed to produce N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride. A common method involves the reaction of piperazine derivatives with appropriate alkylating agents under controlled conditions to yield the desired product.
Typical synthesis steps include:
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride has diverse applications:
Studies have shown that N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride interacts favorably with various biological molecules. Its interaction with cell membranes facilitates improved delivery of therapeutic agents across cellular barriers. Additionally, research indicates that it can enhance the uptake of nucleic acids by dendritic cells, thereby playing a crucial role in immune modulation .
Several compounds share structural similarities with N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride:
Compound Name | CAS Number | Key Features |
---|---|---|
2-(4-Methylpiperazin-1-yl)ethanamine | 934-98-5 | Contains a methyl group on the piperazine ring; used in similar applications as a nucleic acid vector. |
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine | 104-19-8 | Features dimethyl substitution; enhances lipophilicity compared to N1 compound. |
N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine | 40172-12-1 | Ethyl substitution increases solubility; potential use in drug formulations. |
1,2-Bis(4-methyl-piperazin-1-yl)-ethane | 77267-14-2 | Dimeric structure; may exhibit enhanced binding properties due to increased molecular weight. |
Uniqueness: The unique arrangement of amino groups and the specific piperazine substitution pattern in N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine dihydrochloride contribute to its distinct biological activity and efficacy as a nucleic acid delivery vector compared to similar compounds.